ethyl (1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-3-oxopiperazin-2-yl)acetate
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Overview
Description
ETHYL 2-[1-(3-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL)-3-OXOPIPERAZIN-2-YL]ACETATE is a complex organic compound with a unique structure that includes multiple functional groups such as thiazolidine, pyridopyrimidine, and piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[1-(3-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL)-3-OXOPIPERAZIN-2-YL]ACETATE involves multiple steps, starting with the preparation of the thiazolidine and pyridopyrimidine intermediates. The key steps include:
Formation of Thiazolidine Intermediate: This involves the reaction of ethyl acetoacetate with thiourea under acidic conditions to form the thiazolidine ring.
Synthesis of Pyridopyrimidine Intermediate: This step involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyridopyrimidine ring.
Coupling Reaction: The thiazolidine and pyridopyrimidine intermediates are then coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[1-(3-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL)-3-OXOPIPERAZIN-2-YL]ACETATE undergoes various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-[1-(3-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL)-3-OXOPIPERAZIN-2-YL]ACETATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the function of specific proteins and enzymes in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of ETHYL 2-[1-(3-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL)-3-OXOPIPERAZIN-2-YL]ACETATE involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- ETHYL (1-{9-METHYL-3-[(Z)-(3-METHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}-3-OXO-2-PIPERAZINYL)ACETATE
- 3-[(Z)-(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-2-(4-ETHYL-1-PIPERAZINYL)-9-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
Uniqueness
ETHYL 2-[1-(3-{[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL)-3-OXOPIPERAZIN-2-YL]ACETATE is unique due to its specific combination of functional groups and its potential applications in medicinal chemistry. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development.
Properties
Molecular Formula |
C23H25N5O5S2 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
ethyl 2-[1-[3-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C23H25N5O5S2/c1-4-26-22(32)16(35-23(26)34)11-14-19(25-18-13(3)7-6-9-28(18)21(14)31)27-10-8-24-20(30)15(27)12-17(29)33-5-2/h6-7,9,11,15H,4-5,8,10,12H2,1-3H3,(H,24,30)/b16-11- |
InChI Key |
AMZFJNMGTHMAMT-WJDWOHSUSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OCC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OCC)SC1=S |
Origin of Product |
United States |
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